molecular formula C14H22N4O2 B3026532 (R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate CAS No. 1004621-13-9

(R)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B3026532
CAS No.: 1004621-13-9
M. Wt: 278.35
InChI Key: VVXNHLWYLJDILD-LLVKDONJSA-N
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Description

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and an aminopyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate: A similar compound without the ® configuration.

    tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate derivatives: Various derivatives with different substituents on the pyrrolidine or pyridine rings.

Uniqueness

®-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXNHLWYLJDILD-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693174
Record name tert-Butyl [(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004621-13-9
Record name tert-Butyl [(3R)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitropyridine was treated with tert-butyl (R)-(+)-pyrrolidin-3-ylcarbamate and subsequently hydrogenated by method C-c. This resulted in the product with the molecular weight of 278.36 (C14H22N4O2); MS (ESI): 279 (M+H+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

Following General procedure H, 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) was reacted with tert-butyl pyrrolidin-3-ylcarbamate (931 mg, 5 mmol) followed by reduction to afford the desired product (813 mg, 94%) as a purple solid: ESI MS m/z 279 [C14H22N4O2+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
931 mg
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reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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